2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The acetylamino group can be introduced through acetylation reactions, while the dimethoxyphenyl group can be added via electrophilic aromatic substitution reactions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. The acetylamino and dimethoxyphenyl groups contribute to its overall bioactivity by enhancing its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid and precursor for the synthesis of serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-15(26)24-18-5-4-6-19-17(18)10-12-25(19)14-22(27)23-11-9-16-7-8-20(28-2)21(13-16)29-3/h4-8,10,12-13H,9,11,14H2,1-3H3,(H,23,27)(H,24,26) |
InChI Key |
WOLHYTDWWXLDET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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